dodecyl n,n-dimethylaminoacetate
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Overview
Description
Dodecyl 2-(dimethylamino)acetate is a chemical compound known for its role as a transdermal permeation enhancer. This compound is particularly valuable in pharmaceutical applications due to its ability to facilitate the delivery of drugs through the skin. It is based on the amino acid alanine and is recognized for its biodegradability and low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl 2-(dimethylamino)acetate can be synthesized through a reaction involving dodecyl 2-bromopropionate and dimethylamine. The process begins with the preparation of dodecyl 2-bromopropionate by reacting n-dodecanol with 2-bromopropionyl halogenide. This intermediate is then reacted with dimethylamine to yield dodecyl 2-(dimethylamino)acetate .
Industrial Production Methods
In industrial settings, the production of dodecyl 2-(dimethylamino)acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 2-(dimethylamino)acetate primarily undergoes substitution reactions. The ester group in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of dodecyl alcohol and dimethylaminoacetic acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for the hydrolysis of dodecyl 2-(dimethylamino)acetate.
Substitution: Dimethylamine is a key reagent in the synthesis of the compound.
Major Products
The major products formed from the hydrolysis of dodecyl 2-(dimethylamino)acetate are dodecyl alcohol and dimethylaminoacetic acid .
Scientific Research Applications
Mechanism of Action
The mechanism by which dodecyl 2-(dimethylamino)acetate enhances transdermal drug delivery involves its interaction with the stratum corneum, the outermost layer of the skin. The compound disrupts the lipid structure of the stratum corneum, increasing its permeability and allowing drugs to pass through more easily. This interaction is reversible, and the skin barrier function is restored after the compound is removed .
Comparison with Similar Compounds
Dodecyl 2-(dimethylamino)acetate is compared with other transdermal permeation enhancers such as dodecyl 6-(dimethylamino)hexanoate and Azone:
Dodecyl 6-(dimethylamino)hexanoate: This compound is more potent than dodecyl 2-(dimethylamino)acetate for certain drugs like theophylline and hydrocortisone but less effective for others like indomethacin.
Azone: Both dodecyl 2-(dimethylamino)acetate and Azone significantly increase the permeation of lipophilic and hydrophilic model compounds.
Similar Compounds
- Dodecyl 6-(dimethylamino)hexanoate
- Azone
- Lauryl alcohol (a possible decomposition product of dodecyl 2-(dimethylamino)acetate)
Properties
CAS No. |
121150-43-4 |
---|---|
Molecular Formula |
C16H32NO2- |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
dodecyl 2-(dimethylamino)acetate |
InChI |
InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17(2)3/h4-15H2,1-3H3 |
InChI Key |
XPALGXXLALUMLE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCOC(=O)CN(C)C |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)[O-])N(C)C |
Synonyms |
DDAA dodecyl-N,N-dimethylaminoacetate |
Origin of Product |
United States |
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